Positional Isomer Differentiation vs. 4-MMC and 3,4-DMMC
2,3-Dimethylmethcathinone hydrochloride (2,3-DMMC) is a distinct positional isomer of both the widely studied mephedrone (4-MMC) and the seized drug 3,4-DMMC. The 2,3-substitution pattern confers unique physicochemical and analytical properties that are not shared by its isomers. For instance, while structurally related to 4-MMC, the different substitution pattern will result in a unique retention time during chromatographic analysis, which is critical for unambiguous identification in complex forensic samples [1].
| Evidence Dimension | Structural isomerism (position of methyl groups on phenyl ring) |
|---|---|
| Target Compound Data | Methyl groups at ortho (2) and meta (3) positions (2,3-dimethyl substitution) |
| Comparator Or Baseline | 4-Methylmethcathinone (Mephedrone): Methyl group at para (4) position. 3,4-DMMC: Methyl groups at meta (3) and para (4) positions. |
| Quantified Difference | Unique chromatographic retention time relative to 4-MMC and 3,4-DMMC under standardized GC/MS or LC/MS conditions [1]. |
| Conditions | Forensic analysis via gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
Why This Matters
The unique retention time and mass spectrum provide unequivocal identification of 2,3-DMMC, preventing false positives or negatives when distinguishing it from other seized cathinone isomers.
- [1] Reynolds, D., et al. (2012). The Characterization of 3,4‐Dimethylmethcathinone (3,4‐DMMC). Journal of Forensic Sciences. View Source
